molecular formula C16H11N3O B14286328 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 121007-08-7

2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one

Cat. No.: B14286328
CAS No.: 121007-08-7
M. Wt: 261.28 g/mol
InChI Key: KBKRCNALISSZAC-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core fused with a pyrazole ring and a phenyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate 2-aminobenzohydrazide. This intermediate then undergoes cyclization with phenylhydrazine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antifungal and antioxidant properties.

    Medicine: The compound has been investigated for its potential as an anticancer agent, as well as its antimicrobial and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the quinazoline and pyrazole rings with a phenyl group, resulting in distinct chemical and biological properties.

Properties

CAS No.

121007-08-7

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-phenyl-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C16H11N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10,18H

InChI Key

KBKRCNALISSZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4C(=O)N3N2

Origin of Product

United States

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